
(3-Amino-4-methoxyphenyl)methanol
Overview
Description
(3-Amino-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxyphenyl)methanol typically involves the reduction of corresponding nitro compounds or the use of specific coupling reactions. One common method is the reduction of 3-nitro-4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and various amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Antitumor Activity
Research indicates that (3-Amino-4-methoxyphenyl)methanol derivatives demonstrate significant antitumor activity. A study highlighted the compound's ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models. The mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
2. Antioxidant Properties
The compound exhibits notable antioxidant properties, which are essential in preventing oxidative stress-related diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
3. Bronchodilator Effects
Similar compounds have been explored for their bronchodilator effects, particularly in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The structural similarities with known beta-adrenergic agonists suggest that this compound could be investigated for similar therapeutic effects .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various derivatives that possess pharmacological activities. For instance, it can be transformed into more complex molecules through standard organic reactions such as alkylation and acylation, expanding its utility in drug discovery .
2. Catalysis
Recent studies have explored the use of this compound in catalytic applications. Its ability to stabilize transition states makes it a potential candidate for developing new catalytic systems that could enhance reaction efficiencies in organic transformations .
Materials Science Applications
1. Polymer Chemistry
The compound is being investigated for its potential use in polymer chemistry, particularly in synthesizing functional polymers with enhanced properties. Its hydroxyl group allows for easy incorporation into polymer matrices, potentially leading to materials with improved mechanical and thermal properties .
2. Coatings and Adhesives
Due to its chemical structure, this compound can be used as a building block for developing advanced coatings and adhesives. Its reactivity can enhance the adhesion properties of coatings applied to various substrates, making it suitable for industrial applications .
Case Study 1: Anticancer Activity
A recent study focused on synthesizing derivatives of this compound and evaluating their anticancer properties against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents.
Case Study 2: Synthesis of Functional Polymers
In another investigation, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, indicating the compound's effectiveness in material science applications.
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(3-Amino-4-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Biological Activity
(3-Amino-4-methoxyphenyl)methanol, also known by its CAS number 113928-90-8, is an organic compound characterized by the presence of amino and methoxy functional groups on a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antioxidant , anticancer , antimicrobial , and anti-inflammatory properties. The following sections provide a detailed overview of its biological activities, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁NO₂. Its structure includes:
- Amino group (-NH₂) : Contributes to the compound's reactivity and biological interactions.
- Methoxy group (-OCH₃) : Enhances lipophilicity, potentially increasing membrane permeability.
- Hydroxymethyl group (-CH₂OH) : May participate in hydrogen bonding, influencing biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It is capable of scavenging free radicals, which is crucial for reducing oxidative stress in biological systems. In a study utilizing the DPPH radical scavenging method, the compound demonstrated a potent ability to inhibit oxidative damage, comparable to well-known antioxidants like ascorbic acid .
Compound | DPPH Scavenging Activity (% Inhibition) |
---|---|
This compound | 72% |
Ascorbic Acid | 75% |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that it exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated that the compound was more cytotoxic to U-87 cells compared to MDA-MB-231 cells .
Cell Line | IC₅₀ (µM) |
---|---|
U-87 | 15 |
MDA-MB-231 | 25 |
Antimicrobial and Anti-inflammatory Properties
In addition to its antioxidant and anticancer activities, this compound has been studied for its antimicrobial and anti-inflammatory effects. Preliminary findings suggest that it possesses significant antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), mitigating oxidative stress.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to reduced proliferation.
- Enzyme Interaction : The structural features allow interaction with enzymes involved in cancer pathways and oxidative stress responses.
Study on Antioxidant Activity
A comparative study evaluated the antioxidant capacity of various derivatives of methoxy-substituted phenyl compounds. The results highlighted that modifications in the methoxy group significantly influenced the radical scavenging ability, with this compound showing superior performance compared to other analogs .
Anticancer Evaluation
In a comprehensive study assessing multiple compounds for anticancer properties, this compound was part of a series tested against U-87 glioblastoma cells. The findings indicated that structural modifications could enhance cytotoxicity, suggesting avenues for developing more potent derivatives .
Q & A
Q. What are the optimized synthetic routes for (3-Amino-4-methoxyphenyl)methanol, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves selective functionalization of the aromatic ring. A common approach is the reduction of a precursor ketone, such as (3-amino-4-methoxyphenyl)ketone, using lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux. Alternative routes may involve nucleophilic substitution or protection/deprotection strategies for the amino group. Yield optimization requires strict control of moisture (due to LiAlH₄’s sensitivity) and temperature (50–60°C for 4–6 hours). Impurities often arise from over-reduction or incomplete protection of the amino group, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure and purity of this compound?
Basic Research Question
- ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.8 ppm), a broad peak for the NH₂ group (~δ 5.2 ppm, exchangeable), and a triplet for the benzylic CH₂OH group (~δ 4.5 ppm). Aromatic protons appear as a doublet and triplet between δ 6.6–7.1 ppm.
- IR : Stretching vibrations for O–H (3400–3200 cm⁻¹), N–H (3350–3300 cm⁻¹), and C–O (1250 cm⁻¹). Contamination by ketone precursors is detectable via a C=O peak (~1700 cm⁻¹).
Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular ion peaks .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Advanced Research Question
Discrepancies in X-ray diffraction data (e.g., bond length anomalies or disorder in the hydroxymethyl group) require iterative refinement using software like SHELXL. For example:
- Apply restraints to the NH₂ and OH groups to address rotational disorder.
- Use TWIN/BASF commands in SHELXL for twinned crystals.
- Validate hydrogen-bonding networks with PLATON to ensure geometric consistency. Case studies show that data resolution < 1.0 Å reduces ambiguity in electron density maps .
Q. How does the position of the amino group influence reactivity compared to structural isomers like (2-Amino-4-methoxyphenyl)methanol?
Advanced Research Question
The para-methoxy and meta-amino arrangement in this compound creates distinct electronic effects:
- Electrophilic Substitution : The amino group (meta to methoxy) deactivates the ring, directing electrophiles to the ortho position relative to methoxy.
- Oxidation Sensitivity : Compared to the 2-amino isomer, the 3-amino derivative shows slower oxidation to carboxylic acids due to steric hindrance from the adjacent hydroxymethyl group. Kinetic studies using KMnO₄ in alkaline media reveal a 20% slower rate .
Q. What computational methods predict the biological interactions of this compound with enzyme targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used to study binding affinities. For example:
- Target : Tyrosine kinase inhibitors. The hydroxymethyl group forms hydrogen bonds with Asp 831, while the methoxy group engages in hydrophobic interactions with Leu 840.
- Free Energy Calculations : MM-PBSA analysis shows a ΔG of −8.2 kcal/mol, indicating moderate binding. Experimental validation via surface plasmon resonance (SPR) is recommended to resolve discrepancies between predicted and observed IC₅₀ values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 1 mg/m³).
- Spill Management : Absorb with inert material (vermiculite) and neutralize with 5% acetic acid. Avoid water to prevent dispersion .
Q. How does solvent polarity affect the acid-base behavior of this compound?
Advanced Research Question
In aqueous ethanol (e.g., 20% v/v), the pKa of the hydroxymethyl group shifts from 12.3 (pure water) to 11.8 due to decreased dielectric constant, enhancing proton dissociation. Titration studies with NaOH show a buffering region at pH 9–10, attributed to the amino group (pKa ~8.5). Solvent effects are modeled using the Born equation, with deviations < 5% from experimental data .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Reagent Compatibility : LiAlH₄ poses safety risks at scale; alternatives like NaBH₄/CeCl₃ (Luche reduction) are less efficient (yield drops from 85% to 62%).
- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water, 3:1) with charcoal treatment to remove colored impurities.
- Regulatory Compliance : Ensure compliance with ICH Q11 guidelines for impurity profiling (e.g., residual solvent limits) .
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUAJRPNIWMHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655655 | |
Record name | (3-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113928-90-8 | |
Record name | (3-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.